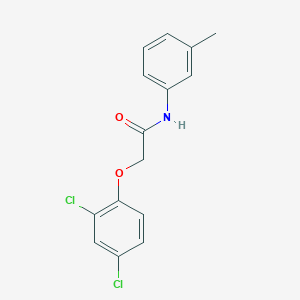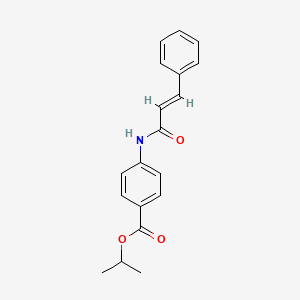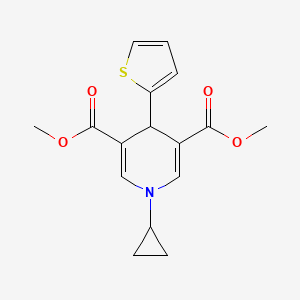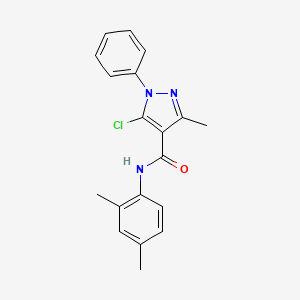![molecular formula C18H26N2O5 B5533057 [4-(4-methoxy-3-morpholin-4-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5533057.png)
[4-(4-methoxy-3-morpholin-4-ylbenzoyl)-1,4-oxazepan-6-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For instance, a compound like 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was synthesized by condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine and then cyclisation with hydrazine hydrate (Tang & Fu, 2018).
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their reactivity and properties. Single crystal X-ray diffraction is a common technique for structural analysis. For example, a study on a morpholine-containing compound revealed its molecular structure, including bond lengths and angles, through X-ray crystallography (Goh et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives can vary widely depending on the functional groups present. For instance, compounds with morpholine rings have been synthesized for potential applications in antitumour activity, showing distinct inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018).
Propriétés
IUPAC Name |
[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-(4-methoxy-3-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-23-17-3-2-15(10-16(17)19-4-7-24-8-5-19)18(22)20-6-9-25-13-14(11-20)12-21/h2-3,10,14,21H,4-9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJCUXPVZPHXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCOCC(C2)CO)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxy-3-morpholin-4-ylbenzoyl)-1,4-oxazepan-6-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5532975.png)

![(3S*,4R*)-1-[4-(diethylamino)benzoyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5533005.png)
![7-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5533006.png)
![1-{3-[(4-fluorobenzyl)thio]propanoyl}-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5533008.png)
![(1S*,5R*)-3-[(2-amino-3-pyridinyl)methyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5533014.png)
![N-[(3S*,4R*)-1-[(1-methyl-1H-indol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5533016.png)
![2-isobutyl-8-[(2-methylpyridin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5533026.png)


![N-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5533063.png)
![2-{[5-(dimethylamino)-1,3-benzothiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5533065.png)

